molecular formula C17H12N2S2 B5115548 2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline

2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline

Cat. No. B5115548
M. Wt: 308.4 g/mol
InChI Key: FNZVWKOEVGHYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline is a chemical compound with the molecular formula C16H11NOS. It is a heterocyclic compound that contains a benzothiazole ring and a quinoline moiety. This compound has been studied extensively due to its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline is not fully understood. However, it is believed to exert its biological activities through the inhibition of specific enzymes and proteins in the target organisms.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline exhibits a wide range of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria, fungi, and viruses. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline in lab experiments is its broad-spectrum activity against a variety of organisms. However, its use is limited by its potential toxicity and the lack of knowledge about its mechanism of action.

Future Directions

There are several future directions for research on 2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could be the investigation of its potential use as a therapeutic agent for the treatment of various diseases. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential side effects.

Synthesis Methods

The synthesis of 2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline can be achieved through several methods. One of the most common methods involves the reaction of 2-aminobenzothiazole with 4-methylquinoline in the presence of a suitable catalyst. Other methods include the reaction of 2-chlorobenzothiazole with 4-methylquinoline and the reaction of 2-mercaptobenzothiazole with 4-methylquinoline.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-4-methylquinoline has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.

properties

IUPAC Name

2-(4-methylquinolin-2-yl)sulfanyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2S2/c1-11-10-16(18-13-7-3-2-6-12(11)13)21-17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZVWKOEVGHYQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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